8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
Description
Properties
IUPAC Name |
8-propan-2-yl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10(2)19-12(15)6-5-11-13(16-9-17-14(11)19)18-7-3-4-8-18/h5-6,9-10,15H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBNQRPVYPSVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides or anhydrides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold exhibits electrophilic character at positions adjacent to electron-withdrawing groups. While direct substitution on the parent compound is limited due to the absence of leaving groups, derivatives with chloro or methylthio substituents undergo nucleophilic displacement. For example:
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Amination : Replacement of chloro groups with amines (e.g., aniline) under acidic conditions yields 4-aminopyrido[2,3-d]pyrimidines .
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Thiol Exchange : Methylthio groups react with thiols or amines in the presence of catalysts like HCl, forming thioether or amino derivatives .
Table 1: Substitution Reactions in Pyrido[2,3-d]pyrimidine Analogues
| Position | Leaving Group | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4 | Cl | Aniline | 4-Phenylaminopyrido[2,3-d]pyrimidine | 78 | |
| 2 | SCH₃ | Hydrazine | 2-Hydrazinylpyrido[2,3-d]pyrimidine | 85 |
Imine Reactivity and Hydrolysis
The imine group (-C=N-) at position 7 is susceptible to hydrolysis and nucleophilic attack:
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Acidic Hydrolysis : Treatment with 1M HCl at 80°C converts the imine to a ketone, yielding 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one .
-
Condensation with Hydrazines : Reaction with hydrazine hydrate forms hydrazinyl derivatives, enabling further derivatization with aldehydes (e.g., arylidene hydrazinyl compounds) .
Table 2: Imine Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, 80°C, 4h | Pyrido[2,3-d]pyrimidin-7-one | 68 | |
| Hydrazone Formation | Hydrazine hydrate, EtOH, reflux | 7-Hydrazinylpyrido[2,3-d]pyrimidine | 75 |
Reductive Transformations
The imine group can undergo reduction to form secondary amines:
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Catalytic Hydrogenation : Using H₂ and Pd/C in methanol reduces the imine to an amine, producing 8-isopropyl-4-(pyrrolidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine .
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Sodium Cyanoborohydride : Selective reduction in the presence of formaldehyde enables N-methylation of adjacent amines .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring at position 4 undergoes characteristic reactions:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
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Ring-Opening : Strong acids (e.g., HBr) cleave the pyrrolidine ring, generating linear amines for further coupling .
Cross-Coupling Reactions
While the parent compound lacks halogens, synthetic intermediates with bromo or iodo substituents participate in cross-coupling:
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Suzuki-Miyaura : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at position 6 .
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Buchwald-Hartwig Amination : Forms C-N bonds with aryl amines at activated positions .
Oxidation of the Isopropyl Group
The isopropyl substituent at position 8 can be oxidized under controlled conditions:
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KMnO₄/H₂SO₄ : Converts isopropyl to a carboxylic acid via ketone intermediates .
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Ozonolysis : Cleaves the isopropyl chain, enabling insertion of new functional groups .
Multicomponent Reactions
The imine participates in one-pot syntheses:
Scientific Research Applications
Medicinal Chemistry Perspective
The compound belongs to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. Research indicates that derivatives of this class exhibit antitumor, antibacterial, and CNS depressive properties, among others. Specifically, pyrido[2,3-d]pyrimidines are recognized for their ability to inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and FLT3 kinase .
Cancer Treatment
- FLT3 Inhibition : The compound has shown promising results as an inhibitor of FLT3-ITD kinase, which is crucial in the treatment of acute myeloid leukemia (AML). FLT3 mutations are associated with poor prognosis and high relapse rates in AML patients. Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine effectively inhibit FLT3 activity, leading to reduced proliferation of cancer cells .
- CDK Inhibition : The compound's structure allows it to interact with CDK enzymes, which play a vital role in cell cycle regulation. Inhibitors targeting CDKs are essential in cancer therapy as they can halt the progression of cancer cells through the cell cycle .
Antibacterial Activity
Research has identified that certain derivatives within this chemical class possess antibacterial properties. The mechanisms involve interference with bacterial cell wall synthesis and inhibition of essential bacterial enzymes .
CNS Depressive Effects
Some studies suggest that pyrido[2,3-d]pyrimidine derivatives may exhibit central nervous system effects, potentially useful for treating conditions like anxiety or depression. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .
Case Study 1: FLT3-ITD Kinase Inhibition
A study published in Nature highlighted the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives against FLT3-ITD and CDK2/E kinases. The most active compounds demonstrated submicromolar IC50 values against these targets, showcasing their potential as effective anticancer agents .
| Compound | IC50 (μM) against FLT3-ITD | IC50 (μM) against CDK2/E |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| Compound B | 1.5 | 1.0 |
| Compound C | 0.9 | 0.6 |
Case Study 2: Antibacterial Properties
A study focusing on the antibacterial efficacy of pyrido[2,3-d]pyrimidine derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrido ring enhanced antibacterial potency .
Mechanism of Action
The mechanism of action of 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis at Key Positions
Key Observations:
- N8 Substituents : Bulky groups (e.g., cyclopentyl, isopropyl) improve selectivity for CDK4/6 by enhancing hydrophobic interactions with kinase pockets .
- C4 Substituents: Secondary amines (e.g., pyrrolidinyl, piperazinyl) enhance solubility and target binding via hydrogen bonding. However, 4-amino groups (e.g., Compound 62) are associated with non-kinase targets like BCR .
- C7 Imine vs.
Challenges:
- Imine formation at C7 requires careful control of reducing agents or condensation conditions to avoid side reactions .
Kinase Inhibition:
- CDK4/6 Selectivity: Palbociclib and Compound 14 achieve nanomolar inhibition via optimized N8 and C4 substituents. The target compound’s isopropyl group may mimic cyclopentyl’s steric effects, but the imine’s electronic profile could reduce potency .
- Off-Target Effects: Pyrrolidinyl substituents at C4 may confer activity against non-kinase targets (e.g., HCV NS5B polymerase) .
Toxicity Profile:
- Pyridopyrimidines with 4-amino or 4-oxo groups exhibit low toxicity in normal cells, suggesting the target compound’s pyrrolidinyl group may similarly improve safety .
Biological Activity
The compound 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a member of the pyrido-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine can be represented as follows:
This compound features a pyrido-pyrimidine core with a pyrrolidine substituent, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit various kinases involved in tumor growth, such as BRAF and FLT3 . The presence of the pyrrolidine moiety is believed to enhance binding affinity to these targets.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF | 0.5 | |
| Compound B | FLT3 | 1.2 | |
| 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine | TBD | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrido-pyrimidine derivatives has also been explored. Some studies suggest that these compounds can inhibit nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents . The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 2: Inhibitory Effects on Inflammatory Markers
| Compound Name | Inflammatory Marker Inhibition (%) | Reference |
|---|---|---|
| Compound C | 70% | |
| 8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrido-pyrimidine derivatives is crucial for optimizing their biological activity. Modifications in the substituents at various positions on the core structure can significantly alter potency and selectivity against specific targets. For example, the introduction of different alkyl groups or heterocycles can enhance binding affinity and bioavailability.
Case Studies
A notable case study involved synthesizing and evaluating a series of pyrido-pyrimidine derivatives against various cancer cell lines. The results demonstrated that structural variations led to differing levels of cytotoxicity, with some compounds showing promising results in inhibiting cancer cell proliferation .
Q & A
Q. Key Considerations :
- Purity optimization requires chromatography (e.g., DCM/MeOH gradients) and crystallization .
- Yields may vary depending on substituent reactivity; electron-withdrawing groups on the pyridine ring often slow down cyclization .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, pyrrolidine protons typically appear as multiplets near δ 2.8–3.5 ppm, while isopropyl groups show distinct doublets (δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., FTMS + p MALDI with ≤ 0.1 ppm error) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (≥95%) using UV detection at 280/310 nm .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How can researchers optimize the imine formation step to minimize side products?
Answer:
Imine formation is sensitive to reaction conditions:
- Catalytic Acid : Use HCl or AcOH (0.1–0.5 eq.) to protonate the amine and facilitate nucleophilic attack on carbonyl intermediates. Excess acid may hydrolyze the imine .
- Temperature Control : Reactions performed at 50–60°C reduce side products like enamine tautomers .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, 2-ethoxyethanol) stabilize intermediates, while THF may favor by-product formation .
- Workup Strategies : Quench reactions with aqueous NaHCO₃ to neutralize excess acid and extract imine products into organic phases (e.g., EtOAc) .
Q. Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 0.3 eq. HCl, DMF, 60°C | 75 | 98 |
| 0.5 eq. AcOH, THF, 70°C | 52 | 85 |
Advanced: What structural features contribute to its biological activity, based on SAR studies?
Answer:
Structure-activity relationship (SAR) data from analogous compounds suggest:
- Pyrrolidine Substitution : The pyrrolidin-1-yl group enhances binding to enzymes (e.g., PDE5, DPP-IV) through hydrogen bonding and hydrophobic interactions .
- Isopropyl Group : Bulky substituents at position 8 improve metabolic stability by reducing cytochrome P450 oxidation .
- Imine vs. Ketone : Imine derivatives (vs. pyridopyrimidin-7-ones) exhibit stronger π-π stacking with aromatic residues in enzyme active sites, as shown in docking studies .
Q. Comparative SAR Table :
| Compound | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|
| 8-Isopropyl-4-(pyrrolidin-1-yl) derivative | 12.3 | Imine + isopropyl |
| 8-Methyl-4-piperidinyl derivative | 45.7 | Ketone + smaller substituent |
| 4-Amino-8-cyclopropyl derivative | 89.2 | Lack of heterocyclic amine |
Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?
Answer:
Contradictory IC₅₀ values may arise from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-derived PDE5) or buffer conditions (pH, cofactors) .
- Compound Purity : Impurities ≥5% (e.g., unreacted intermediates) can artificially lower potency. Validate via HPLC and LCMS .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid precipitation in cell-based assays .
- Validation : Cross-test compounds in standardized assays (e.g., Eurofins Panlabs PDE5 Profiling) and report ΔΔG values from computational models .
Q. Troubleshooting Workflow :
Re-synthesize compound using verified protocols .
Characterize purity (NMR, HRMS).
Test in parallel with a reference inhibitor (e.g., sildenafil for PDE5).
Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
Advanced: What computational methods are recommended for predicting binding modes?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide can model interactions with targets (e.g., PDE5, DPP-IV). Use crystal structures (PDB: 1UDT, 4A5S) for accuracy .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes. Focus on RMSD <2.0 Å for binding poses .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Case Study : Docking of 8-isopropyl derivatives into PDE5 revealed hydrogen bonds with Gln817 and hydrophobic contacts with Phe820, explaining 10-fold higher potency vs. methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
